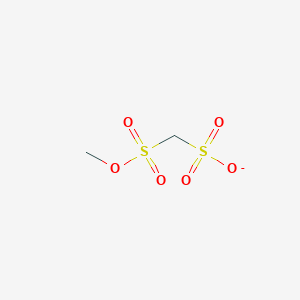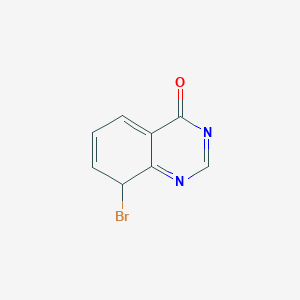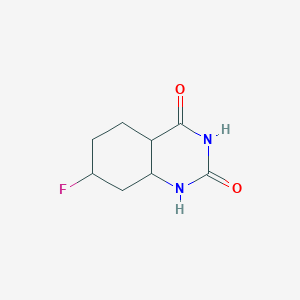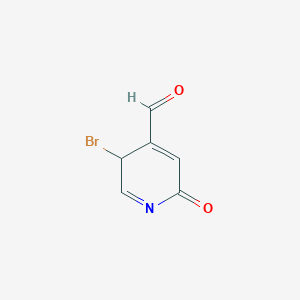![molecular formula C6H2N2O2S B12358575 Thieno[2,3-d]pyridazin-4,7-dione](/img/structure/B12358575.png)
Thieno[2,3-d]pyridazin-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyridazin-4,7-dione is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridazinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to exhibit diverse chemical and biological properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-d]pyridazin-4,7-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-d]pyridazin-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the thiophene or pyridazinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized this compound derivatives.
Scientific Research Applications
Thieno[2,3-d]pyridazin-4,7-dione has a wide range of applications in scientific research:
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of Thieno[2,3-d]pyridazin-4,7-dione and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes involved in key metabolic pathways, such as folate-dependent one-carbon metabolism . These interactions can lead to the modulation of cellular processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Thieno[2,3-d]pyridazin-4,7-dione can be compared with other similar compounds, such as:
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality.
Thieno[3,2-d]pyrimidine: A compound with a similar fused ring system but different nitrogen positioning.
Uniqueness: this compound is unique due to its specific ring fusion and electronic properties, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C6H2N2O2S |
|---|---|
Molecular Weight |
166.16 g/mol |
IUPAC Name |
thieno[2,3-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C6H2N2O2S/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H |
InChI Key |
NSSXUVVBLSMKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)N=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


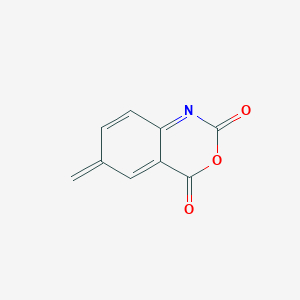
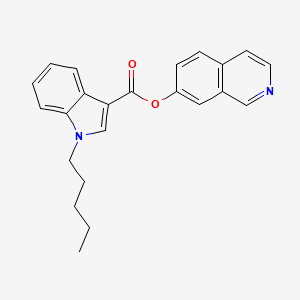
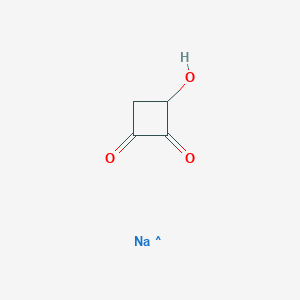
![4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12358532.png)

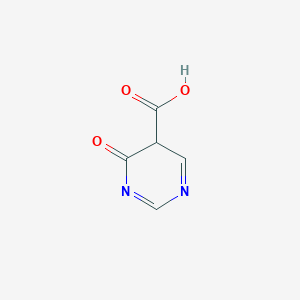
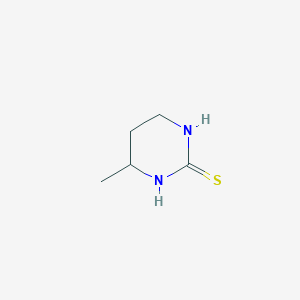
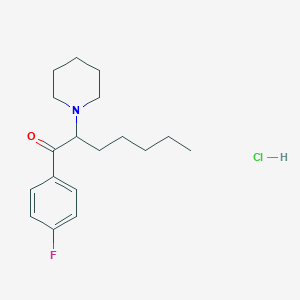

![11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)
